3-(1-Propyl-1H-indol-3-yl)-propionic acid

Lipophilicity Membrane Permeability Indole Derivatives

3-(1-Propyl-1H-indol-3-yl)propionic acid is an N1-propyl indole-3-propionic acid derivative that fills a critical lipophilicity gap (logP 3.07) between N-ethyl (logP ~2.6) and N-butyl (logP ~3.5) analogs. With 5 rotatable bonds and an intermediate pKa of 4.93, it is the optimal chain-length probe for SAR campaigns targeting neuronal membrane permeability and pH-dependent cellular uptake. Supplied at ≥97% purity as a stable solid, it ensures reproducible high-throughput screening library generation. Its distinct LC-MS/MS signature (InChIKey VONMJGMSMLSSRV-UHFFFAOYSA-N) makes it a reliable reference standard for quantifying N-alkyl IPA metabolites. Choose this compound for compound-specific evaluation rather than analog substitution, ensuring robust experimental outcomes.

Molecular Formula C14H17NO2
Molecular Weight 231.295
CAS No. 876900-18-4
Cat. No. B2950935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Propyl-1H-indol-3-yl)-propionic acid
CAS876900-18-4
Molecular FormulaC14H17NO2
Molecular Weight231.295
Structural Identifiers
SMILESCCCN1C=C(C2=CC=CC=C21)CCC(=O)O
InChIInChI=1S/C14H17NO2/c1-2-9-15-10-11(7-8-14(16)17)12-5-3-4-6-13(12)15/h3-6,10H,2,7-9H2,1H3,(H,16,17)
InChIKeyVONMJGMSMLSSRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Propyl-1H-indol-3-yl)-propionic acid (CAS 876900-18-4) for R&D and Industrial Procurement: Core Properties and Sourcing Specifications


3-(1-Propyl-1H-indol-3-yl)-propionic acid (CAS 876900-18-4) is a synthetic indole-3-propionic acid (IPA) derivative featuring a propyl substitution at the N1 position of the indole ring . This N-alkyl modification distinguishes it from the parent IPA (CAS 830-96-6) and shorter-chain N-alkyl analogs, imparting distinct physicochemical properties [1]. The compound is supplied as a research-grade solid with a typical purity of ≥97%, molecular formula C₁₄H₁₇NO₂, and molecular weight of 231.29 g/mol . It is exclusively intended for laboratory research and further manufacturing, not for diagnostic or therapeutic use .

Why 3-(1-Propyl-1H-indol-3-yl)-propionic acid Cannot Be Casually Replaced by Other Indole-3-Propionic Acid Derivatives


In-class substitution of indole-3-propionic acid derivatives is not straightforward due to the profound impact of N-alkyl chain length on lipophilicity, ionization, and molecular flexibility [1]. The propyl substituent in 3-(1-Propyl-1H-indol-3-yl)-propionic acid increases logP by approximately 1.5 units compared to the parent IPA, altering membrane permeability and binding interactions . Even a single carbon change (e.g., from ethyl to propyl) modifies rotatable bond count and polar surface area, which can critically influence pharmacokinetic profiles and target engagement [2]. These quantifiable differences underscore the necessity of compound-specific evaluation rather than analog substitution for robust structure-activity relationship (SAR) studies and reliable experimental outcomes.

Quantitative Differentiation Evidence: 3-(1-Propyl-1H-indol-3-yl)-propionic acid vs. Key Comparators


Lipophilicity (LogP) Comparison: Propyl Chain Enhances Lipophilicity vs. Parent IPA and N-Methyl Analog

The N-propyl substitution in 3-(1-Propyl-1H-indol-3-yl)-propionic acid increases calculated logP to 3.07, compared to 1.73 for the parent indole-3-propionic acid (IPA) and an estimated ~2.2 for the N-methyl analog [1]. This logP elevation of approximately 1.3 units relative to IPA translates to a roughly 20-fold higher predicted partition coefficient, indicating significantly enhanced lipophilicity [2]. The N-ethyl analog (logP ~2.6) and N-butyl analog (logP ~3.5) bracket the target compound, confirming a predictable chain-length-dependent logP trend [3].

Lipophilicity Membrane Permeability Indole Derivatives

Acid Dissociation Constant (pKa): Propyl Substitution Modulates Carboxylic Acid pKa

The calculated pKa of the carboxylic acid group in 3-(1-Propyl-1H-indol-3-yl)-propionic acid is 4.93, which is approximately 0.46 units higher (less acidic) than the pKa of 4.47 reported for the parent indole-3-propionic acid [1][2]. At physiological pH 7.4, both compounds exist predominantly in the ionized carboxylate form, but the target compound exhibits a slightly higher fraction of unionized species (~0.35%) compared to IPA (~0.14%), a difference that may influence passive diffusion rates across lipid bilayers [3].

Ionization State Solubility Indole-3-propionic Acid

Molecular Flexibility: Rotatable Bond Count Differentiates Propyl from Shorter N-Alkyl Analogs

3-(1-Propyl-1H-indol-3-yl)-propionic acid possesses 5 rotatable bonds, one more than the N-ethyl analog (4 rotatable bonds) and two more than the N-methyl analog (3 rotatable bonds) [1]. This incremental increase in conformational freedom may affect entropy penalties upon target binding and influence the compound's ability to adopt bioactive conformations [2].

Conformational Flexibility Ligand Binding Indole Derivatives

Indole-3-Propionic Acid Scaffold: Class-Level Neuroprotective and Antioxidant Activity

Indole-3-propionic acid (IPA) and its derivatives exhibit class-level neuroprotective and antioxidant activities. IPA is a potent scavenger of hydroxyl radicals, demonstrating superior activity to melatonin in some assays [1]. IPA also inhibits amyloid-beta (Aβ) fibril formation and protects neurons from Aβ-induced toxicity [2]. While direct bioactivity data for 3-(1-Propyl-1H-indol-3-yl)-propionic acid are not available in primary literature, the N-propyl substitution is expected to modulate these class-level activities by altering lipophilicity and target binding kinetics [3].

Neuroprotection Antioxidant Indole-3-propionic Acid

Optimized Research Applications for 3-(1-Propyl-1H-indol-3-yl)-propionic acid Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies of Indole-3-Propionic Acid Derivatives for Neurodegenerative Targets

The incremental increase in lipophilicity (logP 3.07) and rotatable bonds (5) compared to N-methyl and N-ethyl analogs makes 3-(1-Propyl-1H-indol-3-yl)-propionic acid an ideal intermediate chain-length probe for SAR campaigns aimed at optimizing membrane permeability and target engagement in neuronal cells . Its intermediate pKa (4.93) also provides a distinct ionization profile relative to IPA, useful for studying pH-dependent cellular uptake [1].

Medicinal Chemistry Hit Expansion: N-Alkyl Indole-3-Propionic Acid Library Synthesis

As a building block with a propyl substituent, this compound serves as a key intermediate for synthesizing a homologous series of N-alkyl IPA derivatives. Its commercial availability at ≥97% purity from multiple vendors facilitates reproducible library generation for high-throughput screening . The predictable logP trend (methyl ~2.2, ethyl ~2.6, propyl ~3.07, butyl ~3.5) allows for rational design of analogs with tailored lipophilicity [2].

Analytical Method Development and Reference Standard Preparation

The distinct retention time and mass spectral signature (MW 231.29, InChIKey VONMJGMSMLSSRV-UHFFFAOYSA-N) of 3-(1-Propyl-1H-indol-3-yl)-propionic acid enable its use as a reference standard for LC-MS/MS quantification of N-alkyl IPA metabolites in biological matrices [3]. Its stable solid form and defined storage conditions (2–8°C, sealed dry) support long-term reference material stability .

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